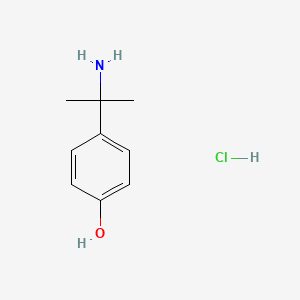
4-(2-Aminopropan-2-yl)phenol hydrochloride
Übersicht
Beschreibung
“4-(2-Aminopropan-2-yl)phenol hydrochloride” is a chemical compound with the CAS Number: 1993232-89-5 . It has a molecular weight of 187.67 . The IUPAC name for this compound is 4-(2-aminopropan-2-yl)phenol hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “4-(2-Aminopropan-2-yl)phenol hydrochloride” is 1S/C9H13NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h3-6,11H,10H2,1-2H3;1H . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“4-(2-Aminopropan-2-yl)phenol hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 187.67 .
Wissenschaftliche Forschungsanwendungen
Uterine Relaxant Activity
A study by Viswanathan and Chaudhari (2006) synthesized novel compounds including 4-(2-Aminopropan-2-yl)phenol hydrochloride derivatives, which exhibited potent uterine relaxant activity in vitro and in vivo, delaying the onset of labor in pregnant rats. These compounds also showed higher cAMP releasing potential than isoxsuprine hydrochloride, with insignificant cardiac stimulant potential (Viswanathan & Chaudhari, 2006).
Analgesic and Antimicrobial Activities
Sahu et al. (2009) reported on substituted aryl-N-chalconyl aminophenols synthesized from 4-(2-Aminopropan-2-yl)phenol hydrochloride, which demonstrated significant analgesic and antimicrobial activities. This included higher antibacterial and antifungal activity compared to reference standards like ciprofloxacin and clotrimazole (Sahu et al., 2009).
Electroactive Phenol Based Polymer Synthesis
Kaya and Aydın (2012) synthesized 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)phenol from 4-(2-Aminopropan-2-yl)phenol hydrochloride, producing electrochemically polymerized monomers. These compounds have potential applications in the field of conductive polymers (Kaya & Aydın, 2012).
Corrosion Inhibition
Tebbji et al. (2005) explored the use of compounds derived from 4-(2-Aminopropan-2-yl)phenol hydrochloride as efficient corrosion inhibitors for steel in hydrochloric acid solutions. These compounds showed about 95% inhibition efficiency, acting as mixed-type inhibitors (Tebbji et al., 2005).
Uranyl Ion Coordination
Sopo, Goljahanpoor, and Sillanpää (2007) described the synthesis of aminoalkylbis(phenolate) ligands, derived from 4-(2-Aminopropan-2-yl)phenol hydrochloride, for uranyl complex formation. These complexes could have potential applications in nuclear waste management and uranyl ion extraction studies (Sopo et al., 2007).
Biochemical Studies and Membrane Stabilization
Malakyan et al. (2010) studied the antioxidant and membrane stabilizing properties of hydrochlorides of 1-(4-substituted phenyl)-2H-(phenyl)-3-aminopropan-1-ols, related to 4-(2-Aminopropan-2-yl)phenol hydrochloride. They found that these compounds displayed anti-hemolytic effects in erythrocyte oxidative stress models, suggesting membrane stabilizing potential due to interaction with cell membrane components (Malakyan et al., 2010).
Radical-Induced Oxidation Protection
Tang and Liu (2008) explored the quantitative structure–activity relationship of hydroxyl‐substituent Schiff bases, derived from 4-(2-Aminopropan-2-yl)phenol hydrochloride, in protecting human erythrocytes against radical-induced hemolysis. This research provides insights into potential therapeutic applications for radical-related diseases (Tang & Liu, 2008).
Novel Fluorescence Probes Development
Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of 4-(2-Aminopropan-2-yl)phenol hydrochloride. These probes can detect highly reactive oxygen species and differentiate between various reactive species, offering potential applications in biological and chemical research (Setsukinai et al., 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-(2-aminopropan-2-yl)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-9(2,10)7-3-5-8(11)6-4-7;/h3-6,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXGJEMYWBAGLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1993232-89-5 | |
| Record name | 4-(2-aminopropan-2-yl)phenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[6-(3-Hydroxyprop-1-yn-1-yl)-2-methylpyrimidin-4-yl]prop-2-yn-1-ol](/img/structure/B1381088.png)


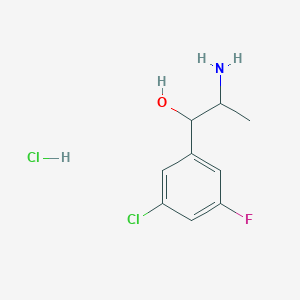

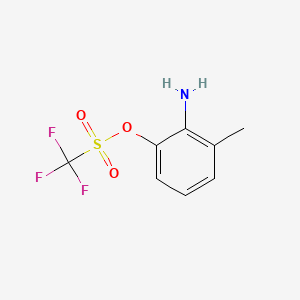


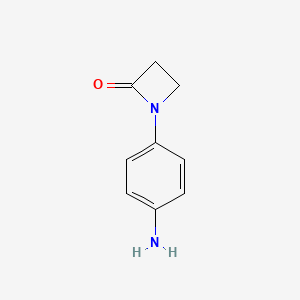

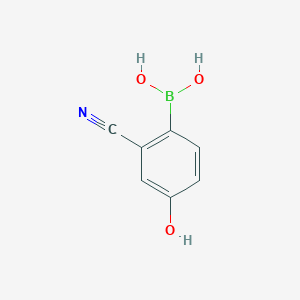
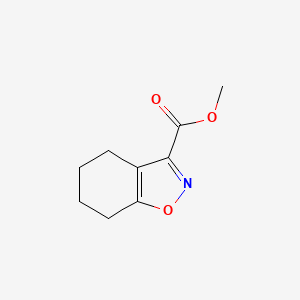
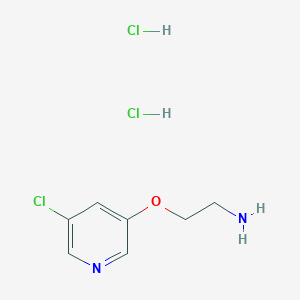
![4-[(3-Aminopropyl)amino]butanoic acid dihydrochloride](/img/structure/B1381110.png)